Spectroscopic Profile of 4-tert-Pentylcyclohexanone: A Technical Guide
Spectroscopic Profile of 4-tert-Pentylcyclohexanone: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-tert-pentylcyclohexanone (also known as 4-(2-methylbutan-2-yl)cyclohexan-1-one), a compound of interest to researchers and professionals in the fields of chemistry and drug development. This document outlines the available mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with relevant experimental protocols.
Introduction
4-tert-Pentylcyclohexanone is a substituted cyclohexanone with the molecular formula C₁₁H₂₀O. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in various research and development applications. This guide synthesizes available data to provide a core reference for laboratory professionals.
Spectroscopic Data
The following sections present the available spectroscopic data for 4-tert-pentylcyclohexanone in a structured format.
Mass Spectrometry (MS)
Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.
Table 1: GC-MS Data for 4-tert-Pentylcyclohexanone [1]
| Mass-to-Charge (m/z) | Relative Intensity (%) |
| 71 | 99.99 |
| 43 | 96.87 |
| 98 | 93.57 |
| 41 | 58.85 |
| 55 | 51.69 |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.
Table 2: Key IR Absorption Bands for 4-tert-Pentylcyclohexanone
| Wavenumber (cm⁻¹) | Functional Group |
| ~1715 | C=O (Ketone) |
| ~2960-2850 | C-H (Alkyl) |
Note: The exact peak values are not publicly available. The values presented are characteristic absorptions for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.
No experimental 1H or 13C NMR data for 4-tert-pentylcyclohexanone is currently available in public spectral databases. The information provided in this section is based on predicted values and analysis of structurally similar compounds.
Table 3: Predicted ¹H NMR Chemical Shifts for 4-tert-Pentylcyclohexanone
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclohexyl H (axial & equatorial) | 1.0 - 2.5 | m |
| -CH₂- (ethyl group) | ~1.3 | q |
| -CH₃ (ethyl group) | ~0.8 | t |
| -C(CH₃)₂- | ~0.9 | s |
Table 4: Predicted ¹³C NMR Chemical Shifts for 4-tert-Pentylcyclohexanone
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~212 |
| Cyclohexyl CH₂ | 25 - 45 |
| Cyclohexyl CH | ~48 |
| -C(CH₃)₂- (quaternary) | ~35 |
| -CH₂- (ethyl group) | ~30 |
| -C(CH₃)₂- | ~25 |
| -CH₃ (ethyl group) | ~8 |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols applicable to the analysis of 4-tert-pentylcyclohexanone.
Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for the analysis of volatile and semi-volatile organic compounds.
Protocol:
-
Sample Preparation: A dilute solution of 4-tert-pentylcyclohexanone is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final higher temperature to ensure separation of components. Helium is typically used as the carrier gas.
-
MS Analysis: The eluent from the GC column is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for ionization. The mass analyzer scans a specific mass-to-charge ratio range to detect the parent ion and its fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups within a molecule.
Protocol:
-
Sample Preparation: For a liquid sample like 4-tert-pentylcyclohexanone, the analysis is typically performed on the neat liquid. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.
-
Data Acquisition: A background spectrum of the empty sample holder is first recorded. The prepared sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light after it has passed through the sample.
-
Data Processing: A Fourier transform is applied to the interferogram to obtain the final infrared spectrum, which plots absorbance or transmittance as a function of wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule.
Protocol:
-
Sample Preparation: A small amount of 4-tert-pentylcyclohexanone is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. The sample is irradiated with a short pulse of radiofrequency energy, and the resulting signal (Free Induction Decay or FID) is detected.
-
Data Processing: The FID signal is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum shows the chemical shifts, multiplicities, and integrations of the different nuclei in the molecule. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Conclusion
The spectroscopic data and protocols presented in this guide provide a foundational resource for the characterization of 4-tert-pentylcyclohexanone. While experimental NMR data is not yet publicly available, the provided mass spectrometry and infrared spectroscopy information, along with the generalized protocols, offer valuable tools for researchers and scientists in the field.
